1-bromopropan-2-amine hydrobromide
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Overview
Description
1-Bromopropan-2-amine hydrobromide is a chemical compound with the molecular formula C3H9Br2N and a molecular weight of 218.92 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromopropan-2-amine hydrobromide can be synthesized through the bromination of propan-2-amine. The reaction typically involves the use of hydrobromic acid (HBr) as a brominating agent. The process is carried out under controlled conditions to ensure the selective bromination of the amine group .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Bromopropan-2-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3). These reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include 2-aminopropanol and substituted amines.
Oxidation Reactions: Products include propanamide and propanenitrile.
Scientific Research Applications
1-Bromopropan-2-amine hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-bromopropan-2-amine hydrobromide involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amino groups in proteins. This interaction can lead to the modification of enzyme activity and protein function .
Comparison with Similar Compounds
2-Bromoethanamine Hydrobromide: Similar in structure but with a shorter carbon chain.
3-Bromopropan-1-amine Hydrobromide: Similar in structure but with the bromine atom located at a different position on the carbon chain.
Uniqueness: 1-Bromopropan-2-amine hydrobromide is unique due to its specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. This makes it particularly useful in selective chemical modifications and targeted research applications .
Properties
CAS No. |
2403-31-8 |
---|---|
Molecular Formula |
C3H9Br2N |
Molecular Weight |
218.92 g/mol |
IUPAC Name |
1-bromopropan-2-amine;hydrobromide |
InChI |
InChI=1S/C3H8BrN.BrH/c1-3(5)2-4;/h3H,2,5H2,1H3;1H |
InChI Key |
CDAAHYSLRCJYRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)N.Br |
Purity |
95 |
Origin of Product |
United States |
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